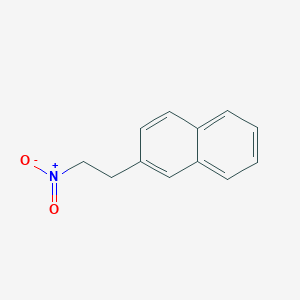

2-(2-Nitroethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(2-nitroethyl)naphthalene |

InChI |

InChI=1S/C12H11NO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |

InChI Key |

BPQHOJJRNWPHBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC[N+](=O)[O-] |

Origin of Product |

United States |

The Dual Significance of Nitroaromatic and Naphthalene Scaffolds in Organic Synthesis

The combination of a nitro group and a naphthalene (B1677914) core within one molecule, as seen in 2-(2-Nitroethyl)naphthalene, provides a rich platform for a wide array of chemical transformations and applications.

Nitroaromatic compounds are a cornerstone of organic synthesis, valued for their versatility. scispace.comnumberanalytics.comnumberanalytics.com The strongly electron-withdrawing nature of the nitro group activates adjacent carbon-hydrogen bonds, making them more acidic and facilitating a variety of reactions. wikipedia.org This property is crucial for forming new carbon-carbon bonds, a fundamental process in building complex organic molecules. scispace.com Furthermore, the nitro group itself can be readily transformed into a wide range of other functional groups, including amines, hydroxylamines, and carbonyls. numberanalytics.comwikipedia.org This chemical flexibility makes nitroaromatics essential intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.comnumberanalytics.com For instance, the reduction of aromatic nitro compounds to amines is a key step in producing many dyes and drugs. numberanalytics.comwikipedia.org

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is another privileged structure in chemistry, particularly in medicinal chemistry and materials science. researchgate.netnih.govijpsjournal.com Its rigid, planar structure and extended π-electron system provide a versatile framework for designing molecules with specific biological activities or material properties. researchgate.net Naphthalene derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.govijpsjournal.com This wide range of biological activities is often attributed to the ability of naphthalene and its metabolites to interact with various cellular components. researchgate.netnih.gov In materials science, the electronic and optical properties of naphthalene derivatives are harnessed in the development of organic electronics and colorants. researchgate.netnumberanalytics.com

Synthetic Methodologies for 2 2 Nitroethyl Naphthalene and Its Analogs

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, making it susceptible to both reduction and, to a lesser extent, oxidation.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. rasayanjournal.co.in For this compound, this conversion yields 2-(2-aminoethyl)naphthalene, a valuable precursor for various applications. nih.govgoogle.com A variety of reducing agents and conditions can be employed to achieve this transformation.

Catalytic hydrogenation is a widely used method for reducing both aliphatic and aromatic nitro compounds to their corresponding amines. commonorganicchemistry.comwikipedia.org Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective catalysts for this purpose. rasayanjournal.co.incommonorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. commonorganicchemistry.com

Alternatively, metal-based reducing agents can be used. Tin(II) chloride (SnCl₂) offers a mild method for this reduction, while zinc (Zn) metal in an acidic medium also provides a viable route. commonorganicchemistry.com Iron metal in refluxing acetic acid is another common reagent for the reduction of aliphatic nitro compounds. wikipedia.orgjogamayadevicollege.ac.in Lithium aluminum hydride (LiAlH₄) can also be used to reduce aliphatic nitro compounds to amines. commonorganicchemistry.com

A study on the reduction of nitro compounds highlighted an efficient process using a catalytic amount of Pd/C with a mixture of sodium hypophosphite and hypophosphorous acid as the reducing agent. rsc.org

| Reducing Agent/System | Product | Notes |

| H₂/Pd/C | 2-(2-Aminoethyl)naphthalene | Common and effective method for nitro group reduction. commonorganicchemistry.com |

| H₂/PtO₂ | 2-(2-Aminoethyl)naphthalene | Effective catalyst for the reduction of aliphatic nitro compounds. wikipedia.org |

| H₂/Raney Nickel | 2-(2-Aminoethyl)naphthalene | Widely used catalyst for hydrogenation. rasayanjournal.co.inwikipedia.org |

| SnCl₂ | 2-(2-Aminoethyl)naphthalene | Provides a mild reduction method. commonorganicchemistry.com |

| Zn/Acid | 2-(2-Aminoethyl)naphthalene | A mild reducing system. commonorganicchemistry.com |

| Fe/Acetic Acid | 2-(2-Aminoethyl)naphthalene | Commonly used for reducing aliphatic nitro compounds. wikipedia.orgjogamayadevicollege.ac.in |

| LiAlH₄ | 2-(2-Aminoethyl)naphthalene | Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com |

| Pd/C, NaH₂PO₂/H₃PO₂ | 2-(2-Aminoethyl)naphthalene | An efficient catalytic reduction process. rsc.org |

Oxidation Processes

While the reduction of the nitro group is more common, oxidation reactions can also occur, particularly involving the naphthalene ring system. The oxidation of substituted naphthalenes can be influenced by the nature and position of the substituents. For instance, the oxidation of 2-methylnaphthalene (B46627) with chromium trioxide can lead to the formation of a naphthoquinone. stackexchange.com In the context of this compound, the presence of the nitroethyl group would likely influence the regioselectivity of such oxidation reactions on the naphthalene core. Furthermore, cytochrome P450 enzymes have been shown to oxidize substituted naphthalenes, often with high regioselectivity. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609) because the activation energy required is lower. spcmc.ac.inlibretexts.org The position of substitution on the naphthalene core of this compound is directed by the existing substituent. The 2-substituted ethylnitro group is deactivating, making electrophilic attack less favorable than on unsubstituted naphthalene.

In general, electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) as the intermediate carbocation is more stabilized by resonance. libretexts.orgwordpress.com However, the presence of a deactivating group at the C2 position, such as the nitroethyl group, would direct incoming electrophiles to the other ring, primarily at the C5 and C8 positions. The specific outcome of substitution reactions can sometimes be influenced by reaction conditions such as temperature and solvent. libretexts.org

Transformations Involving the Ethyl Chain and Nitroalkane Moiety

The ethyl chain and the nitro group attached to it introduce additional reactive sites to the molecule.

Proton Transfer Dynamics and Acidity Studies

Nitroalkanes containing α-hydrogens, such as this compound, are acidic and can be deprotonated by a base to form a resonance-stabilized nitronate anion. jogamayadevicollege.ac.incdnsciencepub.com This acidity is a key feature of nitroalkanes and is fundamental to their reactivity in various carbon-carbon bond-forming reactions. iupac.org

The acidity of nitroalkanes is influenced by the substituents attached. Studies on a series of simple nitroalkanes have shown that the pKa values decrease with increasing methyl substitution, indicating an increase in acidity. cdnsciencepub.com This trend is considered unusual compared to other classes of acids like phenols and carboxylic acids. cdnsciencepub.com The deprotonation of nitroalkanes can be studied by observing the formation of the nitronate ion, which has a characteristic UV absorbance. utk.edu

Computational studies have explored the proton-transfer reactions of nitroalkanes, examining the role of the aci-nitro intermediate. nih.gov These studies suggest that for some reactions, the protonation of the nitronate anion occurs kinetically on the oxygen atom to form the aci-nitro species. nih.gov The relationship between the rates of deprotonation and the equilibrium acidities of nitroalkanes can be complex and is sometimes referred to as the "nitroalkane anomaly". arkat-usa.org

| Compound | pKa in Water |

| Nitromethane | 10.2 |

| Nitroethane | 8.2 |

| 2-Nitropropane | 7.7 |

This table illustrates the trend of increasing acidity with alkyl substitution in simple nitroalkanes, providing context for the expected acidity of the α-proton in this compound. cdnsciencepub.com

Michael Additions and Related Conjugate Additions

The nitronate anion, formed by the deprotonation of this compound, is a potent nucleophile that can participate in Michael additions. sctunisie.orgorganic-chemistry.org This reaction involves the 1,4-conjugate addition of the nitronate carbanion to α,β-unsaturated carbonyl compounds, nitriles, or other electron-poor alkenes. iupac.orgsctunisie.org The Michael addition is a thermodynamically controlled process and a powerful tool for carbon-carbon bond formation. organic-chemistry.org

These reactions are typically catalyzed by a base, which is necessary to generate the nucleophilic nitronate anion. sctunisie.org The choice of solvent and catalyst can significantly impact the reaction's efficiency. iupac.orgsctunisie.org While some Michael additions involving nitroalkanes can occur in water, the yields are often limited by the solubility of the nitroalkane. sctunisie.org The use of phase-transfer catalysts can enhance the reactivity in biphasic systems. sctunisie.org

A variety of catalysts have been developed for asymmetric Michael additions of nitroalkanes, including chiral thioureas and amine-thiourea catalysts, which can achieve high enantioselectivity. rsc.orgnih.gov These reactions provide access to highly functionalized and chiral molecules. iupac.org The conjugate addition of nitroalkanes has been successfully applied to various Michael acceptors, including α,β-unsaturated ketones and nitroalkenes. organic-chemistry.orgnih.gov

Intramolecular Cyclization Pathways

The strategic positioning of the nitroethyl group on the naphthalene scaffold allows for various intramolecular cyclization reactions, often following an initial transformation of the nitro group. These cyclizations are crucial for constructing polycyclic and heterocyclic systems.

A prominent pathway involves reductive cyclization. The nitro group can be reduced to a nitroso or an amino group, which can then react with a suitably placed functional group to form a new ring. For instance, the reduction of nitroarenes is a well-established method for synthesizing N-heterocycles like indoles and carbazoles. nih.govorganicreactions.org In the context of this compound, if the molecule is first modified to contain a carbonyl group at an appropriate position, a TiCl₃-mediated reductive cyclization can be initiated. nih.gov This process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the carbonyl moiety to form a new heterocyclic ring fused to the naphthalene system.

Another potential cyclization pathway can be initiated by reacting this compound with other bifunctional molecules. A patented procedure describes the reaction of this compound with glyoxal (B1671930) monodiethylacetal in the presence of potassium carbonate. google.com This reaction suggests the formation of an intermediate that could subsequently undergo an intramolecular cyclization, such as a nitro-aldol (Henry) reaction followed by dehydration and further transformations, to build more complex cyclic structures.

Photoinduced reductive cyclization offers another modern approach. For related 2-nitroaryl systems tethered to carbonyl compounds, visible-light-induced cyclization in the presence of reagents like AcSH and DIPEA can yield N-fused heterocycles without the need for a metal catalyst. rsc.org This methodology could potentially be adapted for derivatives of this compound, providing a mild pathway to complex nitrogen-containing polycyclic structures.

| Cyclization Type | Key Reagents/Conditions | Intermediate Species | Potential Product Class |

| Reductive Cyclization | TiCl₃, Zn/AcOH | Amino, Nitroso | Fused N-Heterocycles (e.g., Indole-like) |

| Addition-Cyclization | Glyoxal derivatives, K₂CO₃ | Nitro-aldol adduct | Complex polycyclic systems |

| Photoinduced Cyclization | Visible light, AcSH, DIPEA | Electron-donor-acceptor complex | Fused N-Heterocycles |

Conversions to Nitriles and Other Functional Groups

The nitroethyl moiety is a versatile precursor that can be converted into a range of other valuable functional groups, significantly broadening the synthetic utility of this compound.

Conversion to Aldehydes via the Nef Reaction

A primary transformation of primary nitroalkanes is the Nef reaction, which converts the nitro group into a carbonyl group. wikipedia.org By treating this compound with a base to form the nitronate salt, followed by hydrolysis with a strong mineral acid like sulfuric acid, it can be converted to 2-naphthaldehyde . wikipedia.orgalfa-chemistry.com This reaction proceeds through the formation of a nitronic acid intermediate which is then hydrolyzed to the corresponding aldehyde and nitrous oxide. wikipedia.org This conversion is significant as it provides access to an aldehyde, a cornerstone functional group in organic synthesis.

Reduction to Amines

The nitro group is readily reduced to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like iron in acidic medium (Béchamp reduction) or tin(II) chloride. google.comsmolecule.com The reduction of this compound yields 2-(naphthalen-2-yl)ethan-1-amine . This amine is a valuable intermediate for introducing nitrogen-containing functionalities and for constructing pharmacologically relevant scaffolds.

Conversion to Nitriles

While direct conversion of the nitroethyl group to a nitrile is not commonly reported, a related transformation to produce 2-naphthylacetonitrile can be achieved via a multi-step sequence starting from a related naphthalene derivative. For example, 2'-acetonaphthone can undergo a Willgerodt-Kindler reaction to form 2-naphthylacetic acid, which is then converted to the corresponding nitrile. justia.comgoogle.com This highlights a synthetic route to the nitrile, which is a key intermediate for pharmaceuticals. justia.com

| Starting Material | Transformation | Key Reagents | Product |

| This compound | Nef Reaction | 1. Base (e.g., NaOH) 2. Acid (e.g., H₂SO₄) | 2-Naphthaldehyde |

| This compound | Reduction | H₂/Pd-C, Fe/HCl | 2-(Naphthalen-2-yl)ethan-1-amine |

| 2'-Acetonaphthone | Willgerodt, then Nitrile formation | 1. S₈, Morpholine 2. Halogenating agent, Sulfamide | 2-Naphthylacetonitrile |

Derivatization Strategies for Structural Modification and Exploration

This compound serves as a versatile building block for creating a diverse array of more complex molecules through various derivatization strategies. These modifications can be used to explore structure-activity relationships in medicinal chemistry or to develop new materials.

The acidic nature of the protons alpha to the nitro group allows this compound to act as a nucleophile in carbon-carbon bond-forming reactions. It has been used as a reactant in Michael addition reactions. For instance, it can be added to α,β-unsaturated compounds in the presence of an organocatalyst, such as a thiourea-based catalyst, to generate new chiral centers and more elaborate carbon skeletons. nih.govnih.gov

Furthermore, the functional groups generated from the transformations described previously serve as key handles for derivatization. The amine product, 2-(naphthalen-2-yl)ethan-1-amine , is particularly useful. It can undergo a wide range of reactions typical of primary amines, such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form imines. For example, related naphthalenylethanamines have been used in the synthesis of Marfey-type derivatizing agents for chiral analysis and as building blocks for pharmacologically active compounds. researchgate.netacs.org

The aldehyde product from the Nef reaction, 2-naphthaldehyde , is also a critical node for derivatization. It can participate in Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing access to a vast library of substituted naphthalene derivatives.

A direct derivatization example is the reaction of this compound with glyoxal monodiethylacetal, which attaches a new functionalized side chain to the carbon bearing the nitro group, creating a more complex structure with multiple stereocenters. google.com

| Derivative | Reaction Type | Reactant/Reagent | Resulting Structure/Application |

| Michael Adduct | Michael Addition | α,β-Unsaturated ester/ketone | Elongated carbon chain with new stereocenters |

| N-Acyl Derivative | N-Acylation | Acyl chloride, Carboxylic acid | Amide linkage, useful in medicinal chemistry |

| Schiff Base | Imine Formation | Aldehyde, Ketone | C=N bond, ligand synthesis, dynamic chemistry |

| Glyoxal Adduct | Aldol-type reaction | Glyoxal monodiethylacetal | Functionalized side chain with hydroxyl and acetal (B89532) groups |

Academic Importance in Advanced Chemical Science

Direct Functionalization Strategies of Naphthalene Derivatives

The direct functionalization of naphthalene offers a straightforward approach to introduce the necessary substituents. This can be achieved through nitration and subsequent alkylation or through direct alkylation reactions.

Nitration and Nitroalkylation Approaches

Direct nitration of naphthalene is a fundamental electrophilic aromatic substitution reaction. Typically, a mixture of nitric acid and sulfuric acid is used, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction with naphthalene predominantly yields 1-nitronaphthalene (B515781) due to the higher stability of the carbocation intermediate formed during the attack at the alpha-position compared to the beta-position. youtube.comyoutube.com Under typical conditions, the ratio of 1-nitronaphthalene to 2-nitronaphthalene (B181648) is approximately 9:1. youtube.com However, reaction conditions can be tuned to favor the formation of 2-nitronaphthalene. For instance, using a solventized-layer effect can increase the yield of 2-nitronaphthalene to over 40%. bjut.edu.cn Other nitrating agents like acetyl nitrate (B79036) and nitrogen dioxide in the presence of ozone have also been employed. researchgate.netsci-hub.se

Once 2-nitronaphthalene is obtained, subsequent functionalization is required to introduce the ethyl group. While direct nitroalkylation of the naphthalene ring is not a common single-step procedure to yield this compound, the initial nitration is a crucial step for further elaboration.

Alkylation Reactions

Friedel-Crafts alkylation of naphthalene provides another route to introduce alkyl substituents. The reaction of naphthalene with alkyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can lead to the formation of alkylnaphthalenes. youtube.com The position of alkylation (alpha vs. beta) is sensitive to the reaction conditions, including the solvent and the nature of the alkylating agent. For instance, while methylation with methyl iodide yields 1-methylnaphthalene, alkylation with larger alkyl halides like ethyl bromide or n-propyl bromide can favor the formation of the 2-substituted product. youtube.com

The direct alkylation of naphthalene with a 2-nitroethyl group is challenging due to the nature of the nitro group. A more feasible approach involves the alkylation of a suitable naphthalene derivative. For example, the C-alkylation of nitroalkanes can be achieved using copper-catalyzed thermal redox catalysis, which allows for the reaction of nitroalkanes with benzyl (B1604629) bromides. nih.gov This methodology could potentially be adapted for the synthesis of this compound by using a suitable naphthalenic electrophile.

Construction of the Nitroethyl Moiety

An alternative strategy focuses on building the nitroethyl group onto a pre-existing naphthalene scaffold. This is often achieved through condensation reactions or by modifying a related functional group.

Henry Reaction and its Expansions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that condenses a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org To synthesize this compound, 2-naphthaldehyde (B31174) is reacted with nitromethane. This reaction initially forms a β-nitro alcohol, 1-(naphthalen-2-yl)-2-nitroethanol.

Subsequent dehydration of the β-nitro alcohol readily yields the corresponding nitroalkene, 2-(2-nitrovinyl)naphthalene. prepchem.comresearchgate.net This dehydration can often occur in situ or be promoted by acidic conditions. The Henry reaction is versatile, and various catalysts, including copper complexes and chiral amines, have been developed to control the stereochemistry of the reaction, which is particularly important when synthesizing chiral analogs. organic-chemistry.orgosti.gov

| Reactants | Catalyst/Base | Product | Reference |

| 2-Naphthaldehyde, Nitromethane | Ammonium acetate | 2-(2-Nitrovinyl)naphthalene | prepchem.com |

| Aldehydes, Nitromethane | Chiral Diamine-Cu(OAc)₂ Complex | β-Nitroethanols | organic-chemistry.org |

| Aryl aldehydes, Nitromethane | Co-salen derivatives | Enantioenriched nitro alcohols | osti.gov |

Reductive Methods from Nitrovinyl Precursors

Once 2-(2-nitrovinyl)naphthalene is synthesized, the carbon-carbon double bond can be selectively reduced to afford this compound. A variety of reducing agents and catalytic systems can be employed for this transformation.

Catalytic hydrogenation is a common method for the reduction of alkenes. This can be achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). researchgate.net Transfer hydrogenation, which uses a hydrogen donor like formic acid or its salts in the presence of a palladium catalyst, offers a milder and often more selective alternative. researchgate.net Other methods for the reduction of substituted naphthalenes include the use of potassium-graphite intercalate (C₈K). huji.ac.il

| Substrate | Reagent/Catalyst | Product | Reference |

| 2-Vinylnaphthalene (B1218179) | Pd/P(t-Bu)₃, Formic Acid | Ethylnaphthalene | researchgate.net |

| Naphthalene derivatives | C₈K | Dihydronaphthalene derivatives | huji.ac.il |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Nitration Mechanisms and Intermediates, including Charge-Transfer Processes

The nitration of naphthalene (B1677914), a key process for introducing the nitro group, can proceed through different mechanistic pathways, including electrophilic and charge-transfer mechanisms. While electrophilic nitration is a well-established route, charge-transfer processes offer an alternative pathway, particularly under photochemical conditions. rsc.orgrsc.org

In the charge-transfer nitration of naphthalene, time-resolved spectroscopy has identified the naphthalene cation radical (NAPH•+) as a crucial reactive intermediate. rsc.org This process is often initiated by the photoexcitation of an electron donor-acceptor (EDA) complex formed between naphthalene and a nitrating agent, such as N-nitropyridinium salts or tetranitromethane. rsc.org The subsequent step involves the combination of the naphthalene cation radical with nitrogen dioxide (NO₂) to form isomeric Wheland intermediates (σ-complexes). These intermediates can then undergo deprotonation to yield the final nitronaphthalene products or undergo nucleophilic addition to form adducts. rsc.org

Both electrophilic (thermal) and charge-transfer (photochemical) nitration of naphthalene using N-nitropyridinium salts in acetonitrile (B52724) have been shown to produce the same distribution of α- and β-nitronaphthalene isomers. rsc.org This suggests a commonality in the product-forming steps, despite the different initial activation methods.

The ratio of α- to β-nitronaphthalene can vary depending on the specific nitrating agent and reaction conditions, with ratios reported to be between 9 and 29. nih.gov This variability has been a point of discussion in distinguishing between a classical electrophilic substitution mechanism and a one-electron transfer mechanism. The classical Ingold mechanism was later refined to include an intermediate that precedes the formation of the Wheland intermediate, a concept that aligns with a two-step mechanistic picture observed in nitronium salt nitrations of other aromatic hydrocarbons. nih.gov

Different nitrating agents can favor different pathways. For instance, nitration with peroxynitrous acid (HOONO) can proceed via two routes: an electrophilic pathway that predominantly forms 1-nitronaphthalene (B515781) and another pathway that yields 2-nitronaphthalene (B181648). acs.org

Table 1: Comparison of Naphthalene Nitration Mechanisms

| Mechanism | Initiating Step | Key Intermediate | Primary Products | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | Attack of nitronium ion (NO₂⁺) | Wheland intermediate (σ-complex) | 1-Nitronaphthalene (major), 2-Nitronaphthalene (minor) | nih.govacs.org |

| Charge-Transfer Nitration | Photoexcitation of EDA complex | Naphthalene cation radical (NAPH•+) | 1-Nitronaphthalene, 2-Nitronaphthalene | rsc.orgrsc.org |

| Peroxynitrous Acid Nitration | Electrophilic attack or reaction with HOONO | Varies with pathway | 1-Nitronaphthalene and 2-Nitronaphthalene | acs.org |

Mechanisms of Photoacid Behavior and Proton Dynamics

The study of photoacid behavior and proton dynamics in naphthalene derivatives, particularly naphthols, provides insights into excited-state intramolecular proton transfer (ESIPT) processes. Upon photoexcitation, certain molecules can become significantly more acidic, leading to the transfer of a proton.

For instance, the photophysical behavior of 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol (H-BINO) demonstrates a predominant ESIPT reaction in nonpolar solvents. nih.gov In polar media, the excited-state dynamics become more complex, involving an equilibrium between the locally excited state, the phototautomer, and an anionic form. nih.gov The potential energy curve calculated using DFT supports a favorable and barrierless ESIPT process for this molecule. nih.govresearchgate.net

The protonation state of naphthalene-based azo dyes has been shown to significantly impact their photophysics. rsc.orgrsc.org Protonation can shut down photoisomerization pathways that are active in the unprotonated forms. rsc.org Time-dependent density functional theory (TDDFT) calculations have revealed that protonation alters the potential energy landscape of the lowest excited state, impeding the rotational and inversion isomerization axes and leading to rapid decay back to the ground state. rsc.orgrsc.org

In the case of certain merocyanine photoacids, transient absorption spectroscopy has revealed ultrafast proton release from a phenolic site, with a pKa drop of as much as 8.7 units upon excitation, classifying it as a super-photoacid. nih.gov This demonstrates a direct excited-state proton transfer mechanism.

Catalytic Reaction Pathways

The synthesis of nitroalkanes and their derivatives often involves catalytic pathways to enhance reaction efficiency and selectivity. For the formation of β-nitroalcohols, a precursor to nitroalkenes, the Henry reaction (nitroaldol reaction) is a key carbon-carbon bond-forming reaction. This reaction involves the condensation of a nitroalkane with an aldehyde or ketone and is typically base-catalyzed. acs.orgresearchgate.net

Lithium aluminum hydride (LiAlH₄) has been reported as a catalyst for the nitroaldol reaction to synthesize β-nitroalcohols. researchgate.net Other catalytic systems for similar transformations include flavin derivatives, which can act as artificial nitroalkane oxidases. rsc.org In these systems, the flavin catalyst facilitates the transformation of a primary nitroalkane to an aldehyde, which can then react with another nitroalkane molecule to form a β-nitroalcohol. The reduced flavin catalyst is then re-oxidized by oxygen. rsc.org

In the context of enantioselective synthesis, bifunctional organocatalysts, such as Takemoto's catalyst (a thiourea-based catalyst), are employed for reactions like the Michael addition of malonates to nitroolefins. acs.org The catalyst's activity relies on the formation of hydrogen bonds with both reactants simultaneously, which controls the stereoselectivity of the reaction. acs.org Gas-phase infrared spectroscopy combined with DFT calculations has been used to study the conformation of the catalyst and its interaction with a nitroolefin, 1-(2-nitroethyl)naphthalene, providing detailed insight into the catalytic mechanism. acs.org

Stereochemical Control in Syntheses and Transformations

Stereochemical control is a critical aspect of organic synthesis, influencing the properties and functionality of the final molecules. rijournals.comresearchgate.net In the synthesis of naphthalene derivatives, achieving specific stereoisomers often requires the use of chiral catalysts or auxiliaries. rijournals.comnih.gov

Asymmetric synthesis and stereoselective reactions are key strategies for controlling stereochemistry. rijournals.com For example, the enantioselective Michael addition of malonates to nitroolefins is catalyzed by chiral thiourea-based organocatalysts, which guide the stereochemical outcome of the reaction. acs.org

A novel stereochemical approach has been used to study the anodic oxidation of naphthalene derivatives. By using a chiral alcohol, it was possible to discriminate between intramolecular and intermolecular radical addition pathways during cyclic acetal (B89532) formation. rsc.org

The Haworth synthesis, a classical method for preparing polycyclic aromatic compounds, has been investigated for its stereochemical course in the synthesis of optically active 2-(1-methylpropyl)naphthalene. By evaluating the optical purity of key intermediates, the partially unstereospecific steps of the reaction sequence were identified. researchgate.net

The concept of orientational chirality, a new type of chirality, has been explored in the synthesis of complex molecules. This involves a multi-step synthesis that includes asymmetric nucleophilic addition, Suzuki-Miyaura cross-coupling, and Sonogashira coupling to control the final stereochemistry. nih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, properties, and reactivity of molecules, including naphthalene derivatives. elifesciences.orgresearchgate.netubc.ca

DFT calculations have been employed to study the oxidation mechanisms of naphthalene initiated by hydroxyl radicals. These studies have helped to elucidate the reaction pathways, including OH-addition and H-abstraction, and to estimate kinetic rate constants using transition state theory. acs.orgresearchgate.netresearchgate.net The computed activation and reaction energies are influenced by changes in aromaticity. acs.orgresearchgate.net

In the context of photochemistry, Time-Dependent DFT (TD-DFT) is used to simulate electronic excitation spectra and to understand the excited-state dynamics of naphthalene derivatives. rsc.orgrsc.orgrsc.org For example, TD-DFT calculations have been instrumental in explaining why protonation of naphthalene-based azo dyes inhibits photoisomerization by revealing changes in the excited-state potential energy surface. rsc.orgrsc.org DFT has also been used to study the decay dynamics of 1-nitronaphthalene from its excited state. nih.gov

Furthermore, DFT is applied to understand the interaction between catalysts and reactants at a molecular level. For instance, DFT calculations have been combined with experimental data to determine the conformation of an organocatalyst and its interaction with 1-(2-nitroethyl)naphthalene, providing insights into the catalytic mechanism of Michael addition reactions. acs.org DFT has also been used to investigate the potential energy curve for excited-state intramolecular proton transfer in naphthalene-based dyes. nih.govresearchgate.net

Table 2: Applications of DFT in the Study of Naphthalene Derivatives

| Application Area | Specific Focus | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Reaction Mechanisms | Oxidation of naphthalene by OH radicals | DFT, CBS-QB3, TST, RRKM | Elucidation of OH-addition and H-abstraction pathways and kinetic rate constants. | acs.orgresearchgate.netresearchgate.net |

| Photochemistry | Excited-state dynamics of azo dyes | TD-DFT | Protonation alters the excited-state potential energy landscape, inhibiting photoisomerization. | rsc.orgrsc.org |

| Catalysis | Catalyst-substrate interaction | DFT | Determination of the conformation of an organocatalyst and its binding to a nitroolefin. | acs.org |

| Proton Transfer | Excited-state intramolecular proton transfer (ESIPT) | DFT | Calculation of the potential energy curve, supporting a barrierless ESIPT process. | nih.govresearchgate.net |

| Electronic Structure | Geometries, electronic and optical properties | DFT (B3LYP), TD-DFT | Calculation of HOMO-LUMO gaps, UV-Vis spectra, and other electronic properties. | elifesciences.org |

Excited State Photochemistry and Photophysical Mechanisms

Upon absorption of light, nitroaromatic compounds are promoted to an electronically excited singlet state. A predominant feature of their photochemistry is the highly efficient intersystem crossing (ISC) from the initially excited singlet state (S₁) to the triplet manifold (T₁). This process is often ultrafast, occurring on the femtosecond to picosecond timescale. The strong spin-orbit coupling introduced by the nitro group facilitates this rapid ISC, making it a dominant deactivation channel over fluorescence. For instance, studies on nitronaphthalene derivatives have shown that the triplet quantum yields can be quite high, indicating that ISC is a major pathway. researchgate.net

The photochemistry of these compounds is also marked by a distinctive nitric oxide (NO) photodissociation channel. This process is believed to occur from the triplet state and involves a sequence of atomic rearrangements. rsc.orgnih.gov The presence of oxygen-centered non-bonding orbitals in the nitro group plays a crucial role in these photochemical pathways. rsc.org

Furthermore, the torsional motion between the nitro group and the aromatic ring system can significantly influence the excited-state dynamics and the efficiency of different deactivation channels. rsc.org Theoretical studies on 9-nitroanthracene suggest that the deactivation mechanism can involve transitions between ¹ππ* and ³ππ* states, challenging the traditionally assumed pathways based on El-Sayed's rules. acs.orgunam.mx

The following table summarizes key photophysical and photochemical processes observed in related nitroaromatic compounds, which may be analogous to the behavior of 2-(2-nitroethyl)naphthalene.

| Process | Description | Timescale | Observed in Related Compounds |

| Intersystem Crossing (ISC) | Transition from the lowest excited singlet state (S₁) to the triplet state (T₁). | Femtoseconds to Picoseconds | 2-Nitronaphthalene, 1-Nitronaphthalene, 9-Nitroanthracene researchgate.net |

| Phosphorescence | Emission of light from the triplet state (T₁) back to the ground state (S₀). | Microseconds to Seconds | Generally weak or not observed at room temperature in solution due to competing non-radiative processes. |

| Photodissociation | Cleavage of the C-N bond, potentially leading to the formation of nitric oxide (NO). | Picoseconds | 9-Nitroanthracene nih.gov |

| Internal Conversion (IC) | Non-radiative decay from a higher to a lower electronic state of the same multiplicity. | Picoseconds | A competing deactivation pathway in many nitroaromatic compounds. |

Quantum Chemical Characterization of Intermediates and Transition States

Quantum chemical calculations are indispensable tools for elucidating the complex potential energy surfaces of excited states and for characterizing the transient intermediates and transition states involved in the photochemistry of nitroaromatic compounds. While specific theoretical studies on this compound are not available, the methodologies applied to similar molecules like naphthalene and its derivatives provide a framework for understanding its potential photochemical reaction pathways.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to investigate the electronic structure and properties of both the ground and excited states of such molecules. nih.govnih.gov These methods can be used to calculate optimized geometries of reactants, intermediates, and products, as well as the transition state structures that connect them. For instance, in the study of naphthalene oxidation, DFT has been used to map out reaction mechanisms and estimate kinetic rate constants. researchgate.net

Multiconfigurational methods are often necessary for a more accurate description of the electronic states and their crossings, which are crucial in photochemical reactions. unam.mx These methods can provide detailed insights into the potential energy surfaces of the excited states, helping to identify conical intersections that facilitate rapid non-radiative decay back to the ground state.

Key aspects that can be investigated through quantum chemical calculations for a molecule like this compound include:

Excited State Geometries: Determining how the molecular structure changes upon electronic excitation.

Vertical Excitation Energies: Predicting the absorption spectrum of the molecule.

Potential Energy Surfaces: Mapping the energy landscape of the excited states to identify reaction pathways, energy barriers, and intermediates.

Spin-Orbit Couplings: Calculating the efficiency of intersystem crossing between singlet and triplet states.

Vibrational Frequencies: Characterizing the nature of stationary points on the potential energy surface as minima (reactants, intermediates, products) or saddle points (transition states).

The table below outlines common quantum chemical methods and their applications in the study of reaction mechanisms of aromatic compounds.

| Computational Method | Basis Set | Properties Investigated | Application to Intermediates and Transition States |

| Density Functional Theory (DFT) | e.g., B3LYP/6-311++G(d,p) nih.gov | Ground state geometries, vibrational frequencies, reaction energies. | Optimization of ground state reactant, intermediate, and product structures; locating transition states on the ground state surface. |

| Time-Dependent DFT (TD-DFT) | e.g., B3LYP/6-311++G(d,p) | Excited state energies, oscillator strengths, excited state geometries. | Characterization of excited state minima and their electronic nature. |

| Complete Active Space Self-Consistent Field (CASSCF) | Varies depending on the system | Multiconfigurational wavefunctions, potential energy surfaces of excited states. | Accurate description of bond-breaking processes and regions of the potential energy surface where electronic states are close in energy. |

| Multireference Configuration Interaction (MRCI) | Varies depending on the system | Highly accurate potential energy surfaces and electronic properties. | Refined characterization of intermediates and transition states, especially in cases of strong electron correlation. |

| Transition State Theory (TST) | N/A | Reaction rate constants. | Estimation of the rates of chemical reactions based on the properties of the transition state. researchgate.net |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-(2-Nitroethyl)naphthalene is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the nitroethyl side chain. The seven aromatic protons would appear in the downfield region, typically between 7.3 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling. The protons on the ethyl chain would appear more upfield. The two methylene (B1212753) groups (-CH₂-) are diastereotopic and would likely present as two distinct multiplets. Specifically, the -CH₂- group adjacent to the naphthalene ring is anticipated to resonate around 3.4-3.6 ppm, while the -CH₂- group attached to the nitro group would be significantly deshielded, appearing further downfield around 4.6-4.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. It is expected to show ten signals for the naphthalene ring carbons, with chemical shifts influenced by the position of the substituent. The quaternary carbons involved in the ring fusion and the carbon bearing the ethyl group would have distinct chemical shifts. The two aliphatic carbons would be found in the upfield region of the spectrum. The carbon adjacent to the naphthalene ring would likely appear around 30-35 ppm, while the carbon bonded to the electron-withdrawing nitro group would be shifted further downfield, expected in the range of 75-80 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for definitive assignment.

COSY would establish the connectivity between adjacent protons, for instance, confirming the coupling between the two methylene groups in the ethyl chain.

HSQC would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analysis of structurally similar compounds.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthyl-H1 | ~7.85 (d) | ~127.8 |

| Naphthyl-H3 | ~7.45 (d) | ~126.5 |

| Naphthyl-H4 | ~7.80 (d) | ~128.0 |

| Naphthyl-H5, H8 | ~7.90 (m) | ~127.5, 129.0 |

| Naphthyl-H6, H7 | ~7.50 (m) | ~126.0, 126.8 |

| -CH₂-Naphthyl | ~3.50 (t) | ~32.0 |

| -CH₂-NO₂ | ~4.70 (t) | ~77.0 |

| Naphthyl Quaternary | - | ~132.5, 133.6, 134.0 |

Mass Spectrometry (MS, HRMS) for Product Identification and Mechanistic Support

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

MS: For this compound, the electron ionization (EI) mass spectrum would be expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by the loss of the nitro group (-NO₂, 46 Da) and cleavage of the ethyl chain. Key fragments would include the ion resulting from the loss of the nitro group, and potentially a tropylium-like ion from rearrangement of the naphthylmethyl cation. Data for the related compound 2-nitronaphthalene (B181648) shows characteristic losses of NO₂ and CO from the molecular ion, and similar fragmentation pathways may be observed for the naphthalene core of this compound after initial side-chain cleavage. biointerfaceresearch.com

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is crucial for confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Data is predictive and based on known fragmentation patterns of nitroaromatics.

| m/z (predicted) | Identity |

|---|---|

| 201 | [M]⁺ (Molecular Ion) |

| 155 | [M - NO₂]⁺ |

| 141 | [M - C₂H₄NO₂]⁺ (Naphthylmethyl cation) |

| 128 | [C₁₀H₈]⁺ (Naphthalene radical cation) |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the nitro group, specifically the asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. Other key signals would include aromatic C-H stretching vibrations just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

UV-Vis Spectroscopy: UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Naphthalene and its derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic system. organic-chemistry.org The spectrum of this compound would be expected to show strong absorptions typical of the naphthalene chromophore, likely with maxima around 220 nm, 275 nm, and 312 nm. The presence of the nitroethyl group may cause slight shifts (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted naphthalene.

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatography is essential for separating the components of a mixture, which is necessary for monitoring reaction progress, determining product purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like many nitroaromatics. For purity assessment and quantitative analysis of this compound, a reversed-phase HPLC method would typically be employed.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, providing good separation for moderately polar aromatic compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective.

Detection: A UV detector set to one of the absorption maxima of the naphthalene chromophore (e.g., 254 nm or 275 nm) would provide high sensitivity and selectivity.

This setup would allow for the separation of this compound from starting materials, byproducts, and degradation products, enabling accurate determination of its purity. By using certified reference standards, the method can be validated for precise and accurate quantification in various matrices.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular weight, this compound should be sufficiently volatile for GC analysis.

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable.

Detector: An Electron Capture Detector (ECD) is highly sensitive to electrophilic groups like the nitro group, making it an excellent choice for trace analysis. Alternatively, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. Coupling the GC to a Mass Spectrometer (GC-MS) provides the dual benefit of separation and structural confirmation, making it a definitive analytical tool.

GC is particularly useful for analyzing the reaction mixture for volatile byproducts or unreacted volatile starting materials. The retention time of the compound under specific GC conditions serves as a key identifier, while the peak area allows for quantification.

X-ray Diffraction for Solid-State Structure and Stereochemical Determination

X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For naphthalene derivatives such as this compound, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. This technique is paramount for elucidating the solid-state structure and confirming the stereochemistry of chiral centers, if present.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, researchers can construct an electron density map of the molecule and refine it to a precise atomic model.

This analysis yields fundamental crystallographic data, including the crystal system (e.g., monoclinic, triclinic), the space group which describes the symmetry elements of the crystal, and the unit cell dimensions (a, b, c, α, β, γ). For instance, in a study of a related compound, 2-methoxy-1-nitronaphthalene, X-ray diffraction revealed a triclinic crystal system with a P1 space group. researchgate.net Such detailed structural information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which can significantly influence the physical properties of the material. researchgate.net In the case of (E)-1-(2-Nitro-ethen-yl)naphthalene, another related molecule, analysis showed that molecules are linked into a two-dimensional network by C-H⋯O hydrogen bonds, and adjacent rings are stacked with a centroid-centroid distance of 3.6337 (11) Å, indicating π-π interactions. epa.gov

The following table presents representative crystallographic data for a substituted nitronaphthalene, illustrating the type of information obtained from a single-crystal XRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO₃ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

| Volume (ų) | 972.63 (7) |

| Z (Molecules per unit cell) | 4 |

Kinetic Analysis Techniques for Reaction Rate and Mechanism Studies

Kinetic analysis provides fundamental insights into the dynamics of chemical reactions involving this compound, quantifying reaction rates and elucidating mechanistic pathways. These studies are essential for understanding its formation, reactivity, and degradation under various conditions. Techniques often involve monitoring the concentration of reactants, intermediates, and products over time, typically using spectroscopic or chromatographic methods.

The data obtained are used to determine rate constants (k), reaction orders, and activation energies (Ea), which are key parameters in the rate law equation. For complex reactions, computational chemistry and theoretical models, such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are frequently employed to supplement experimental data. nih.govkaust.edu.sa These computational approaches help to map out potential energy surfaces, identify transition states, and calculate pressure- and temperature-dependent rate constants. kaust.edu.samaxapress.com

For example, studies on the atmospheric formation of dinitro-naphthalenes from 2-nitronaphthalene have utilized high-accuracy quantum chemistry calculations to investigate the reaction mechanisms with OH and NO₃ radicals. nih.gov In such gas-phase reactions, the rate constants for the addition of radicals to the naphthalene ring system are determined. Canonical Variational Transition-State Theory (CVT) is another tool used to deduce rate constants over a range of temperatures, allowing for the derivation of Arrhenius formulas that describe the temperature dependence of the reaction rate. nih.gov

Kinetic studies are also crucial for understanding the formation of larger polycyclic aromatic hydrocarbons (PAHs) from naphthalene precursors. researchgate.net Mechanisms such as the Hydrogen-Abstraction-aCetylene-Addition (HACA) route are investigated to understand the growth of aromatic systems in combustion environments. researchgate.net The photoreactions of naphthalene derivatives are also subject to kinetic analysis, where techniques like fluorescence quenching can be used to determine the rate at which a molecule in an excited state is deactivated by another species, providing clues about the initial steps of a photochemical mechanism. rsc.org

The table below provides examples of experimentally or theoretically determined rate constants for reactions involving related naphthalene compounds, illustrating the quantitative output of kinetic analyses.

| Reaction | Rate Constant (k) | Temperature (K) | Pressure | Source |

|---|---|---|---|---|

| 2-Nitronaphthalene + OH | 7.48 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 | 1 atm | nih.gov |

| 2-Nitronaphthalene + NO₃ | 3.47 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | 298 | 1 atm | nih.gov |

| 2-Naphthyl + Phenylacetylene (Stabilization) | Prevails < 1300 K | - | 760 Torr | maxapress.com |

| 2-Naphthyl + Phenylacetylene (→ 2-Phenylethynyl-naphthalene + H) | Favorable > 1300 K | - | 760 Torr | maxapress.com |

Role as Versatile Synthetic Intermediates and Precursors

As an intermediate, this compound provides a strategic entry point for functionalizing the naphthalene scaffold. The nitro group is one of the most versatile functional groups in organic synthesis, capable of being transformed into numerous other functionalities such as amines, oximes, ketones, or participating in various C-C bond-forming reactions. This reactivity makes it a valuable precursor for creating diverse and complex molecules. asau.ru

The development of efficient methodologies for the regioselective synthesis of polysubstituted naphthalene derivatives is a major focus in organic chemistry due to their wide-ranging applications in pharmaceuticals and materials science. nih.govnih.gov Traditional methods often face challenges in controlling regioselectivity. nih.gov Compounds like this compound serve as key precursors in modern synthetic strategies designed to overcome these limitations.

The nitroethyl group can be chemically manipulated to introduce a variety of substituents onto the naphthalene ring system. For instance, the reduction of the nitro group to an amine provides a handle for further reactions, such as acylation or the formation of amides, enabling the construction of intricate molecular architectures. google.com Furthermore, the carbon atom adjacent to the nitro group is activated, making it susceptible to nucleophilic attack or participation in condensation reactions, which facilitates the extension of the side chain and the creation of more complex naphthalene derivatives. A related compound, 1-(2-nitroethyl)-2-naphthol, has been synthesized through photoinduced reactions, demonstrating a method for introducing the nitroethyl group onto the naphthalene core. conicet.gov.ar

Table 1: Examples of Transformations for Synthesizing Naphthalene Derivatives

| Starting Material Precursor | Reaction Type | Resulting Functional Group | Potential Application |

| Nitroalkane (e.g., this compound) | Reduction (e.g., with H₂, Pd/C) | Amine | Synthesis of dyes, pharmaceuticals, ligands |

| Nitroalkane | Nef Reaction | Carbonyl (Ketone/Aldehyde) | Elaboration of carbon skeleton |

| Nitroalkane | Michael Addition | C-C bond formation | Building complex carbon frameworks |

| Nitroalkane | Henry Reaction (Nitroaldol) | β-Nitro alcohol | Further functional group manipulation |

This table illustrates common reactions involving the nitroalkyl group, applicable to precursors like this compound for creating diverse derivatives.

Naphthalene derivatives are fundamental building blocks for a variety of advanced organic materials, prized for their electronic and optical properties. nih.gov They form the core structure of many synthetic dyes and are incorporated into polymers to enhance thermal stability, fluorescence, or conductivity.

The utility of this compound as a precursor in this area lies in its conversion to 2-naphthylethylamine. The resulting primary amine is a crucial functional group for polymerization processes, such as the formation of polyamides or polyimides. In dye synthesis, this amine can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes, which are known for their vibrant colors and stability. researchgate.net The rigid and planar structure of the naphthalene ring contributes to desirable properties like high quantum yield and photostability in fluorescent materials and dyes. nih.gov Push-pull chromophores based on naphthalene scaffolds are also candidates for optoelectronic applications. researchgate.net

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the nitroethyl group in this compound makes it an excellent starting point for constructing fused heterocyclic rings onto the naphthalene system. Nitroalkenes, which can be derived from nitroethyl compounds, are highly reactive and participate in a variety of cyclization reactions. rsc.org

For example, the reduction of the nitro group to an amine, followed by reaction with a suitable dicarbonyl compound, can lead to the formation of fused pyrroles or other nitrogen-containing heterocycles. researchgate.net Another synthetic route involves the intramolecular cyclization of derivatives of this compound. For instance, cyclization reactions involving the nitro group and a substituent on the adjacent ortho position of the naphthalene ring can be effected by reagents like triethyl phosphite to form naphthimidazoles. rsc.org These cascade or domino reactions are efficient methods for building molecular complexity from relatively simple precursors. rsc.orgresearchgate.net

Development of Chemical Probes and Model Systems

The unique photophysical properties of the naphthalene moiety, combined with the chemical reactivity of the nitroethyl group, make this compound a valuable scaffold for the design of chemical probes and model systems used to study biological processes and chemical reactions. nih.gov

Naphthalene derivatives are well-known for their fluorescent properties and have been investigated for their potential as photoacids, which become more acidic in their excited state. This property is useful in creating materials that respond to light. While direct application of this compound as a photoacid is not extensively documented, its naphthalene core is the key chromophore. The electronic properties of the nitro group can influence the photophysical behavior of the naphthalene ring.

More broadly, this compound can serve as a precursor for pH-responsive materials. mdpi.comrsc.org The nitro group can be converted into an amine, which is a pH-sensitive functional group. By incorporating this modified naphthalene derivative into a polymer backbone, hydrogels can be created that swell or shrink in response to changes in environmental pH. nih.govresearchgate.netmdpi.com Such materials are of great interest for applications in targeted drug delivery, where a change in pH (e.g., in tumor microenvironments or specific cellular compartments) can trigger the release of a therapeutic agent. mdpi.comrsc.org

Table 2: pH-Responsive Functional Groups Derivable from this compound

| Functional Group | Derivation from Precursor | Behavior in Acidic pH | Behavior in Basic pH | Potential Application |

| Amine (-NH₂) | Reduction of nitro group | Protonated (-NH₃⁺), increased water solubility | Neutral (-NH₂), less soluble | pH-responsive hydrogels, drug delivery |

| Carboxylic Acid (-COOH) | Further synthetic modification | Neutral (-COOH), less soluble | Deprotonated (-COO⁻), increased water solubility | Anionic pH-sensitive polymers |

This table outlines how functional groups that can be synthesized from the nitroethyl moiety exhibit pH-responsive behavior, making them suitable for smart materials.

Fluorescent probes are indispensable tools for studying the mechanisms of chemical and biological processes. Naphthalene and its derivatives are excellent candidates for constructing these probes due to their strong fluorescence, photostability, and sensitivity to the local environment. nih.govmdpi.com

This compound can be used as a starting material to develop probes for investigating reaction mechanisms. The nitroethyl group can be modified to include a reactive "warhead" that can covalently bind to a target molecule of interest. The naphthalene unit serves as the fluorescent reporter, signaling the binding event through a change in its fluorescence intensity, wavelength, or lifetime. rsc.orgresearchgate.net Furthermore, the synthesis of isotopically labeled versions of naphthalene derivatives, for instance with ¹³C, allows for detailed mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov The ability to synthetically modify the nitroethyl side chain provides the flexibility needed to design probes tailored for specific chemical investigations.

This compound: A Versatile Precursor in Catalysis and Sustainable Chemistry

The aromatic nitro compound this compound is emerging as a molecule of significant interest in chemical synthesis and materials science. While detailed research on this specific compound is nascent, its structural components—a naphthalene core and a nitroethyl group—suggest a rich potential for applications, particularly as a building block in the design of sophisticated catalysts and ligands, and in the advancement of green chemistry methodologies. This article explores the prospective utility of this compound in these specialized fields.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of 2-(2-Nitroethyl)naphthalene typically involves a two-step process: a Henry reaction between 2-naphthaldehyde (B31174) and nitroethane to form a β-nitro alcohol, followed by its dehydration and subsequent reduction of the resulting nitroalkene. wikipedia.orgorganic-chemistry.org Future research is focused on optimizing this pathway through the development of novel catalytic systems that offer higher yields, selectivity, and milder reaction conditions.

Catalytic Systems for the Henry Reaction:

The base-catalyzed Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction. wikipedia.org While traditional methods often employ soluble bases, these can lead to side reactions and difficulties in product isolation. scirp.org Consequently, research is shifting towards heterogeneous catalysts.

| Catalyst Type | Examples | Advantages |

| Solid Base Catalysts | Layered double hydroxides, hydrotalcites | Environmentally friendly, reusable, improved selectivity for β-nitroalcohols. scirp.org |

| Organocatalysts | Chiral diamine-Cu(OAc)₂ complexes, Cinchona alkaloids | High enantioselectivity for asymmetric synthesis. organic-chemistry.orgresearchgate.net |

| Biocatalysts | Lipases, hydroxynitrile lyases | Mild reaction conditions, high enantioselectivity, environmentally benign. rsc.org |

Catalytic Systems for Nitroalkene Reduction:

The reduction of the nitroalkene intermediate to this compound is another critical step. Traditional methods often involve harsh reducing agents. Modern approaches are exploring more selective and sustainable alternatives.

| Catalyst Type | Examples | Advantages |

| Organocatalysts | Amine-based catalysts (e.g., AmA 7·HNTf₂) | High enantioselectivity, broad substrate scope. organic-chemistry.org |

| Metal-free Reductions | Ammonia borane (B79455) in deep eutectic solvents | Atom-economic, use of biorenewable solvents, high chemoselectivity. beilstein-journals.org |

| Biocatalysts | Hydrogenase enzymes | Mild, aqueous conditions, high functional group tolerance. chemrxiv.org |

Advanced Mechanistic Insights and Predictive Modeling

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and designing more efficient catalysts. The Henry reaction proceeds through the formation of a nitronate anion which then acts as a nucleophile. wikipedia.org All steps of the Henry reaction are reversible, which can affect yields and stereoselectivity. wikipedia.org

Computational modeling and simulation are emerging as powerful tools to gain mechanistic insights and predict the properties of molecules like this compound. Molecular dynamics simulations can be used to model the behavior of naphthalene (B1677914) derivatives in different environments. osti.gov Density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the design of novel functional materials. scholaris.ca For instance, computational studies on the interaction of naphthalene with other molecules can help predict its behavior in larger systems. nih.gov

Expansion of Applications in Functional Materials Design

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic semiconductors with unique optical and electronic properties, making them suitable for applications in organic electronics. rsc.org The functionalization of PAHs, such as in this compound, allows for the tuning of these properties. The nitroethyl group can influence the electronic characteristics and intermolecular interactions of the naphthalene core, opening up possibilities for its use in various functional materials.

Potential applications for this compound and its derivatives include:

Organic Field-Effect Transistors (OFETs): The extended π-system of the naphthalene core provides a basis for charge transport. rsc.org

Organic Solar Cells (OSCs): Functionalized PAHs can act as donor or acceptor materials in the active layer of OSCs. rsc.org

Sensors: The aromatic structure can interact with various analytes, making it a candidate for chemical sensors. rsc.org

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of functionalized naphthalenes could be tailored for use in emissive layers.

The nitro group in this compound can be further transformed into other functional groups, such as amines, providing a versatile platform for the synthesis of a wide range of naphthalene-based materials with tailored properties. researchgate.net

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for nitro compounds. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Green Solvents:

The use of deep eutectic solvents (DESs), which are bio-based and biodegradable, offers a sustainable alternative to traditional organic solvents for reactions such as nitroalkene reduction. beilstein-journals.org Water is also being explored as a reaction medium for Henry reactions, which can significantly reduce the environmental impact of the synthesis. organic-chemistry.org

Solid Acid and Base Catalysts:

Solid acid and base catalysts, such as zeolites and clays, are gaining prominence in green synthesis. ias.ac.innih.gov These catalysts are often non-corrosive, highly selective, and can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net For instance, solid acid catalysts can be used for nitration reactions, replacing hazardous mixed acids. researchgate.net

Biocatalysis:

Enzymatic catalysis represents a highly sustainable approach to organic synthesis. acs.org Biocatalytic methods for the synthesis of nitro compounds are being developed, offering high selectivity under mild conditions. acs.org Enzymes like tryptophan synthase (TrpB) variants have been shown to catalyze the formation of C-C bonds with nitroalkanes. acs.orgnih.gov Furthermore, biocatalytic reduction of nitro groups to amines is a promising green alternative to traditional metal-catalyzed hydrogenations. chemrxiv.org

Q & A

Advanced Question

- Emission modeling : Non-invasive sampling at controlled temperatures (e.g., 17–21°C) to measure volatilization rates .

- Catalytic degradation : Nickel-based catalysts convert naphthalene derivatives via pseudo-first-order kinetics, inhibited by H₂S .

- Biodegradation assays : Monitor metabolites (e.g., dihydrodiols) using LC-MS, as seen in naphthalene oxidation pathways .

How are physicochemical properties (e.g., Henry’s Law constant) determined experimentally?

Basic Question

- Henry’s Law : Measured via gas-stripping methods or estimated via structure-activity relationships (SARs). For naphthalene, the constant is ~0.018 atm·m³/mol .

- Thermodynamic data : Gas-phase calorimetry for enthalpy of formation (e.g., 2,3-dimethylnaphthalene: ΔHf° = 120 kJ/mol ).

What mechanisms explain the catalytic conversion of nitroethyl-naphthalenes in biomass gasification?

Advanced Question

In catalytic filters, reactions follow:

Adsorption : Nitroethyl groups bind to active sites on Ni catalysts.

Hydrogenation : Nitro groups reduce to amines or NH₃.

Dealkylation : Ethyl chains cleave, forming simpler aromatics (e.g., naphthalene).

Kinetic studies show inhibition by H₂S, requiring competitive adsorption models .

How do metabolic pathways of nitroethyl-naphthalenes inform biomarker identification?

Advanced Question

- Phase I metabolism : Hepatic cytochrome P450 oxidizes the nitroethyl group, forming epoxides or quinones (e.g., 1,2-naphthoquinone in naphthalene metabolism ).

- Biomarkers : Protein adducts (e.g., hemoglobin adducts detected via LC-MS/MS ).

What computational models predict the environmental fate of nitroethyl-naphthalenes?

Advanced Question

- QSPR models : Relate logP (e.g., 2-(3-bromophenyl)naphthalene has logP = 5.27 ) to bioaccumulation potential.

- Molecular dynamics (MD) : Simulate interactions with lipid membranes using force fields (e.g., OPLS-AA).

How are contradictions in toxicity data resolved across studies?

Advanced Question

- Meta-analysis : Apply RoB tiers to exclude low-confidence studies (e.g., Very Low tier if exposure characterization is poor ).

- Dose-response alignment : Normalize data across species using allometric scaling (e.g., mg/kg³/⁴ for interspecies extrapolation ).

Tables for Key Data

Table 1. Risk of Bias Criteria for Animal Studies

| Criteria | High Confidence | Low Confidence |

|---|---|---|

| Randomization | Yes | No |

| Blinding | Yes | Unreported |

| Exposure characterization | Detailed | Incomplete |

Table 2. Retention Indices for Naphthalene Derivatives

| Compound | Column Type | Retention Index |

|---|---|---|

| 2,7-Dimethylnaphthalene | HP-5MS | 1,560 |

| 2-Methylnaphthalene | DB-1 | 1,320 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.